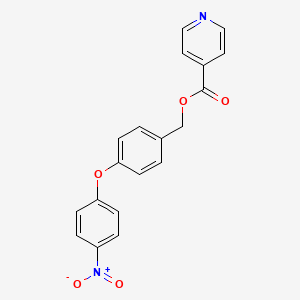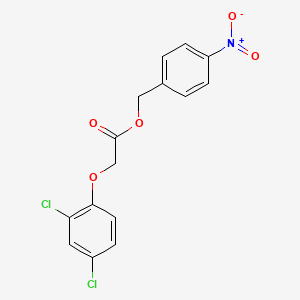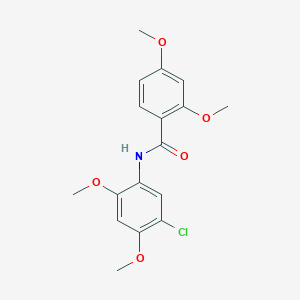
4-(4-nitrophenoxy)benzyl isonicotinate
Descripción general
Descripción
4-(4-nitrophenoxy)benzyl isonicotinate, also known as NBD-PEA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isonicotinic acid and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action for 4-(4-nitrophenoxy)benzyl isonicotinate involves its binding to the TAAR1 receptor. This binding leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This activation ultimately leads to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the brain, leading to increased locomotor activity and enhanced cognitive performance. Additionally, this compound has been found to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-nitrophenoxy)benzyl isonicotinate in lab experiments is its specificity for the TAAR1 receptor. This allows for targeted manipulation of this receptor and its associated signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other TAAR1 agonists. This may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-(4-nitrophenoxy)benzyl isonicotinate. One area of interest is its potential therapeutic applications in neurological disorders, particularly those involving dysregulation of the TAAR1 receptor. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity. Finally, the development of more potent TAAR1 agonists may provide additional tools for studying this receptor and its associated signaling pathways.
Aplicaciones Científicas De Investigación
4-(4-nitrophenoxy)benzyl isonicotinate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to a specific receptor in the brain, known as the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release and has been implicated in a range of neurological disorders, including schizophrenia and addiction.
Propiedades
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19(15-9-11-20-12-10-15)25-13-14-1-5-17(6-2-14)26-18-7-3-16(4-8-18)21(23)24/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPCRSGVBHVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541899.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541905.png)

![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3,4-dimethoxybenzoate](/img/structure/B3541933.png)

![2-chloro-N-(2-chlorophenyl)-5-{[(2-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B3541941.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}-1H-1,2,3-benzotriazole](/img/structure/B3541949.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-4-bromo-N-phenylbenzamide](/img/structure/B3541952.png)


![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-chloro-3-methylphenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3541990.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3541993.png)